molecular formula C19H15BrN2O2 B11109491 2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11109491
M. Wt: 383.2 g/mol
InChI Key: IYXWOUKBWBIQHX-CIAFOILYSA-N
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Description

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromonaphthalene moiety and a hydroxyphenyl group linked through an acetohydrazide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of high-purity reagents and stringent reaction controls would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents under reflux conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is primarily based on its ability to interact with biological macromolecules. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their structure and function. The presence of the hydroxyphenyl group allows for potential antioxidant activity, while the bromonaphthalene moiety can facilitate interactions with hydrophobic regions of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide stands out due to its combination of a bromonaphthalene moiety and a hydroxyphenyl group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H15BrN2O2

Molecular Weight

383.2 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H15BrN2O2/c20-18-9-8-14(16-6-1-2-7-17(16)18)11-19(24)22-21-12-13-4-3-5-15(23)10-13/h1-10,12,23H,11H2,(H,22,24)/b21-12+

InChI Key

IYXWOUKBWBIQHX-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=CC(=CC=C3)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=CC(=CC=C3)O

Origin of Product

United States

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